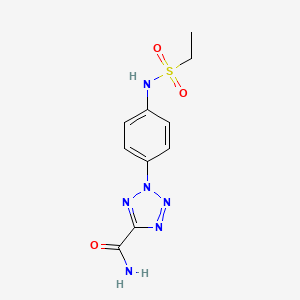
2-(4-(ethylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-(ethylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide, also known as TETAC, is a chemical compound that belongs to the class of tetrazoles. It has been widely researched for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
Scientific Research Applications
Herbicidal Activity
This compound is part of the phenyltriazolinone class, which are known for their herbicidal properties. They target the protoporphyrinogen oxidase (Protox) enzyme, leading to the accumulation of protoporphyrin IX (Proto IX) . This accumulation results in the formation of singlet oxygen responsible for membrane peroxidation . Phenyltriazolinones, including derivatives of our compound of interest, have been used effectively as pre-emergence herbicides for broadleaf weeds and selected grass weeds, particularly in the soybean market.
Antagonistic Properties
Research has indicated that triazolinone derivatives exhibit activity as human neurokinin-1 receptor antagonists. These receptors are involved in numerous physiological processes, including the regulation of pain perception, and thus, compounds like 2-(4-(ethylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide could be potential candidates for the development of new pain management medications .
Angiotensin II Receptor Antagonism
Angiotensin II is a hormone that plays a crucial role in blood pressure regulation. Triazolinone derivatives have been reported to act as angiotensin II receptor antagonists, which could make them valuable in the treatment of hypertension. The compound may contribute to this field by providing a structural framework for developing new antihypertensive drugs .
Enzyme Inhibition
The inhibition of protoporphyrinogen oxidase by phenyltriazolinone herbicides like carfentrazone-ethyl, which shares a similar structure with our compound, has been well-documented. This mode of action is unique and has made these herbicides safe, efficient, and environmentally benign. The compound’s potential for enzyme inhibition could extend to other enzymes and pathways, opening up new avenues for research .
Resistance Studies
A biotype of Amaranthus tuberculatus has evolved resistance to phenyltriazolinone herbicides through a codon deletion mutation affecting the binding of inhibitors to the enzyme. Studying compounds like 2-(4-(ethylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide can provide insights into overcoming such resistance mechanisms, ensuring the continued efficacy of these herbicides .
Synthesis of Boronic Acid Derivatives
Boronic acids are valuable in organic synthesis and medicinal chemistry. The related compound (4-(Ethylsulfonamido)phenyl)boronic acid has been synthesized and studied for its properties. By extension, our compound could be used as a precursor or intermediate in the synthesis of boronic acid derivatives, which have applications ranging from materials science to drug discovery .
properties
IUPAC Name |
2-[4-(ethylsulfonylamino)phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6O3S/c1-2-20(18,19)14-7-3-5-8(6-4-7)16-13-10(9(11)17)12-15-16/h3-6,14H,2H2,1H3,(H2,11,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBSIJCKKHPNCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)N2N=C(N=N2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(ethylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-methylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2901292.png)
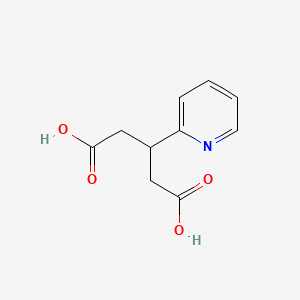
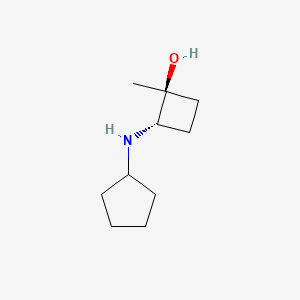
![8-((4-acetylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2901295.png)
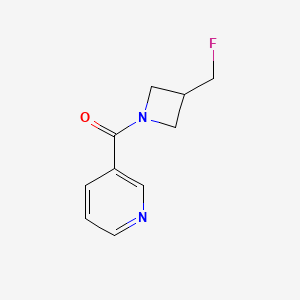
![3-[(E)-1-(2,4-dimethoxyanilino)ethylidene]dihydro-2(3H)-furanone](/img/structure/B2901298.png)
![3,4-dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2901299.png)
![[4-(2,6-Dimethylpyrimidin-4-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2901304.png)
![Tert-butyl 4-[1-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-2-methylpropan-2-yl]piperidine-1-carboxylate](/img/structure/B2901305.png)
![N-(3,4-dimethylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2901306.png)
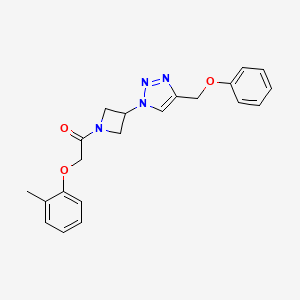

![1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylic acid](/img/structure/B2901310.png)